molecular formula C16H20N2O2 B2595473 N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide CAS No. 1333618-35-1

N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide

Cat. No. B2595473
CAS RN: 1333618-35-1
M. Wt: 272.348
InChI Key: HJZJHDDIBZIUGX-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide, also known as CRMP2 inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications.

Mechanism of Action

N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide inhibitor exerts its effects by inhibiting the activity of N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide protein, which is involved in the regulation of cytoskeletal dynamics and axonal growth. The compound binds to the N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide protein and prevents its phosphorylation, which is necessary for its activity. By inhibiting N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide activity, the compound can promote axonal growth and regeneration.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide inhibitor has been shown to have several biochemical and physiological effects. The compound can promote axonal growth and regeneration by inhibiting the activity of N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide protein. It can also enhance synaptic plasticity, which is important for learning and memory. Additionally, the compound has been shown to have anti-inflammatory effects, which can be beneficial in neurological disorders characterized by inflammation.

Advantages and Limitations for Lab Experiments

N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide inhibitor has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and has been shown to be effective in various animal models of neurological disorders. However, the compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, the compound has not been extensively studied for its potential side effects, which can limit its use in clinical trials.

Future Directions

There are several future directions for the research on N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide inhibitor. One potential direction is to study the compound's potential therapeutic applications in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to optimize the synthesis method to obtain higher yields and purity of the compound. Additionally, future studies should focus on the potential side effects of the compound and its pharmacokinetics. Finally, the compound's potential as a diagnostic tool for neurological disorders should be explored.

Synthesis Methods

The synthesis of N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide inhibitor involves the reaction of 3-(cyclopentyloxy)benzaldehyde and malononitrile in the presence of ammonium acetate and acetic acid. The resulting compound is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide inhibitor has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been shown to inhibit the activity of N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide protein, which plays a crucial role in axonal growth and regeneration. By inhibiting N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide activity, the compound can prevent the degeneration of neurons and promote their regeneration.

properties

IUPAC Name

N-(cyanomethyl)-3-(3-cyclopentyloxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c17-10-11-18-16(19)9-8-13-4-3-7-15(12-13)20-14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZJHDDIBZIUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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